5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of chlorine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method is the iodine-catalyzed condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Halogen atoms (chlorine and iodine) in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit Rab11A prenylation, which affects intracellular trafficking .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound with a similar heterocyclic structure.
2-Ethyl-6-chloro-imidazo[1,2-A]pyridine: A derivative with improved potency against tuberculosis.
Imidazo[1,5-A]pyridine: Another related compound with significant applications in agrochemicals and pharmaceuticals.
Uniqueness
5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H4ClIN2O2 |
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Molecular Weight |
322.49 g/mol |
IUPAC Name |
5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4ClIN2O2/c9-6-2-1-4(10)7-11-3-5(8(13)14)12(6)7/h1-3H,(H,13,14) |
InChI Key |
MJOYLDNHYZRFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C(=C1)Cl)C(=O)O)I |
Origin of Product |
United States |
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